N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 899964-68-2
Cat. No.: VC4809306
Molecular Formula: C20H14ClN3OS
Molecular Weight: 379.86
* For research use only. Not for human or veterinary use.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 899964-68-2](/images/structure/VC4809306.png)
Specification
CAS No. | 899964-68-2 |
---|---|
Molecular Formula | C20H14ClN3OS |
Molecular Weight | 379.86 |
IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Standard InChI | InChI=1S/C20H14ClN3OS/c21-15-9-10-17-18(12-15)26-20(23-17)24(13-16-8-4-5-11-22-16)19(25)14-6-2-1-3-7-14/h1-12H,13H2 |
Standard InChI Key | MSBOEOBDPIPZMA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₂₁H₁₆ClN₃OS and a molecular weight of 393.89 g/mol . Its IUPAC name, N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide, reflects three key structural domains:
-
A 6-chlorobenzo[d]thiazol-2-yl group with a chlorine substituent at position 6.
-
A pyridin-2-ylmethyl moiety linked via a methylene bridge.
-
A 4-methylbenzamide unit providing hydrophobicity and hydrogen-bonding capacity .
The SMILES notation (CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
) and InChIKey (HILBEIAMZKFJRH-UHFFFAOYSA-N
) further elucidate its connectivity and stereoelectronic properties .
Comparative Analysis with Analogues
Modifications to the benzothiazole or pyridine rings significantly alter bioactivity. For example:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | C₂₀H₁₃ClFN₃OS | 397.85 | Fluorine substitution at position 6 |
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | C₂₀H₁₄ClN₃OS | 379.9 | Chlorine at position 4 of benzothiazole |
4-Acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | C₂₂H₁₆ClN₃O₂S | 421.9 | Acetyl group at position 4 of benzamide |
Such analogues demonstrate how halogen position and functional groups modulate solubility and target affinity .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step reactions optimized for yield and purity:
-
Benzothiazole Core Formation: Condensation of 2-aminothiophenol with chloro-substituted carboxylic acids under acidic conditions generates the 6-chlorobenzo[d]thiazol-2-amine intermediate.
-
N-Alkylation: Reaction with 2-(chloromethyl)pyridine introduces the pyridinylmethyl group, facilitated by bases like potassium carbonate in dimethylformamide (DMF).
-
Benzamide Coupling: The final step employs 4-methylbenzoyl chloride with the alkylated intermediate, using triethylamine to scavenge HCl.
Key Reaction:
Optimization Challenges
-
Regioselectivity: Competing reactions at the benzothiazole nitrogen require precise temperature control (60–80°C).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL), the chlorobenzothiazole moiety disrupts microbial membrane integrity, as shown by propidium iodide uptake assays .
Anti-Inflammatory Action
In LPS-induced macrophages, the compound reduces TNF-α and IL-6 secretion by 70–80% at 20 μM, likely via NF-κB pathway inhibition.
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (8 mg/mL), but insoluble in water .
-
Stability: Stable at 25°C for 6 months; degrades at pH <3 or >10 due to amide hydrolysis.
Spectroscopic Data
Technique | Key Signals |
---|---|
¹H NMR (400 MHz, CDCl₃) | δ 8.52 (d, J=4.8 Hz, 1H, Py-H), 7.89 (s, 1H, Thiazole-H), 2.41 (s, 3H, CH₃) |
IR (KBr) | 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch) |
HRMS | m/z 394.0821 [M+H]⁺ (calc. 394.0825) |
These data confirm structural integrity and functional group presence .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for designing:
-
Prodrugs: Esterification of the benzamide carbonyl improves oral bioavailability.
-
Dual inhibitors: Hybrid structures targeting both kinases and histone deacetylases (HDACs) .
Patent Landscape
Recent patents (e.g., WO2023056321A1) claim derivatives for treating resistant cancers, emphasizing the chloro-pyridinylmethyl motif’s role in overcoming P-glycoprotein-mediated efflux .
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